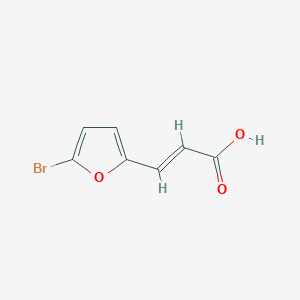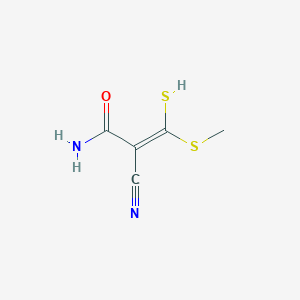![molecular formula C11H11N3O B3033720 2-cyano-N'-[(1E)-2-phenylethylidene]acetohydrazide CAS No. 115163-89-8](/img/structure/B3033720.png)
2-cyano-N'-[(1E)-2-phenylethylidene]acetohydrazide
Vue d'ensemble
Description
2-cyano-N'-[(1E)-2-phenylethylidene]acetohydrazide (2-CNPAH) is an organic compound that is used in various scientific research applications. It is a relatively new compound, having been first synthesized in 2018. 2-CNPAH has been used in studies of medicinal chemistry, biochemistry, and physiology. In addition, it has been used in lab experiments to study the effects of various compounds on living organisms.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Evaluation
2-Cyano-N'-[(1E)-2-phenylethylidene]acetohydrazide has been used as a key intermediate for the synthesis of various derivatives with potential antimicrobial activities. Studies have shown the synthesis of novel dithiolane, thiophene, coumarin, 2-pyridone, and other related products containing a hydrazide moiety. These compounds have been evaluated for their antimicrobial properties (Mahmoud et al., 2017).
Utility in Heterocyclic Compound Synthesis
This compound is instrumental in the synthesis of novel heterocyclic compounds and spirooxoindoles, indicating its significance in the field of organic chemistry and pharmaceutical research (Mahmoud et al., 2013).
Corrosion Inhibition
In the field of materials science, this compound has been explored as a corrosion inhibitor for metals like galvanized steel and stainless steel in acidic environments. This application demonstrates its potential in industrial and engineering contexts (Gaber, 2021).
Quantum Mechanical Study
The molecule has been subject to a detailed quantum mechanical study using Density Functional Theory (DFT), providing insights into its electronic properties. Such studies are crucial for understanding the molecule's potential applications in various fields of science and technology (Singh et al., 2019).
Crystal Structure Analysis
Crystal structure analysis of derivatives of this compound has been conducted, providing valuable information for the understanding of its chemical properties and potential applications in crystallography and materials science (Zhou & Ma, 2012).
Nonlinear Optical Parameters
The compound and its derivatives have been investigated for their nonlinear optical properties, which are crucial for applications in optical devices like optical limiters and switches (Naseema et al., 2010).
Orientations Futures
The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade . The main objective of future research could be to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .
Propriétés
IUPAC Name |
2-cyano-N-[(E)-2-phenylethylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-8-6-11(15)14-13-9-7-10-4-2-1-3-5-10/h1-5,9H,6-7H2,(H,14,15)/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIQHVZXNPYRRV-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC=NNC(=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C/C=N/NC(=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}(2,4-dichlorophenyl)methanone](/img/structure/B3033638.png)


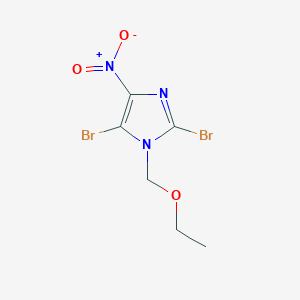



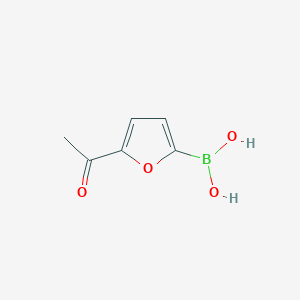

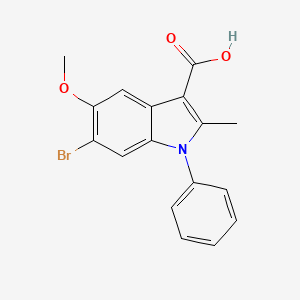
![3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3033656.png)
![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-propoxybenzyl)piperidine-3-carboxamide](/img/structure/B3033657.png)
